molecular formula C28H24N2O4S B2956468 N-(2-BENZOYL-4-METHYLPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE CAS No. 313274-93-0

N-(2-BENZOYL-4-METHYLPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B2956468
CAS No.: 313274-93-0
M. Wt: 484.57
InChI Key: KATWBZHGVSBFRT-UHFFFAOYSA-N
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Description

N-(2-BENZOYL-4-METHYLPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is a useful research compound. Its molecular formula is C28H24N2O4S and its molecular weight is 484.57. The purity is usually 95%.
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Scientific Research Applications

Antidementia Agent Development

N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide shows promise in the development of antidementia agents. A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives related to this compound, finding that specific substitutions increased acetylcholinesterase inhibition. This inhibition is crucial in the treatment of dementia, as increased acetylcholine levels can potentially alleviate symptoms (Sugimoto et al., 1990).

Prodrug Forms for Sulfonamide Group

Larsen et al. (1988) explored the potential of N-methylsulfonamides, chemically similar to our compound of interest, as prodrugs for sulfonamide groups. These compounds could potentially enhance drug delivery and efficacy, particularly for drugs targeting carbonic anhydrase inhibitors (Larsen et al., 1988).

Cancer Treatment Applications

Zhou et al. (2008) discussed the synthesis and biological evaluation of a similar compound, which showed selective inhibition of histone deacetylases, crucial in cancer treatment. This compound, demonstrating significant antitumor activity, entered clinical trials for cancer therapy (Zhou et al., 2008).

Antibacterial and Antifungal Applications

Ighilahriz-Boubchir et al. (2017) synthesized derivatives of 2-Benzoylamino-N-phenyl-benzamide and evaluated their antibacterial and antifungal activities. These derivatives showed inhibition of bacterial and fungal growth, suggesting potential in treating infections (Ighilahriz-Boubchir et al., 2017).

Electrophysiological Activity in Cardiac Treatment

Morgan et al. (1990) studied N-substituted imidazolylbenzamides, closely related to the compound , for their cardiac electrophysiological activity. These compounds were shown to be potent in vitro and could serve as selective class III agents for cardiac treatment (Morgan et al., 1990).

Polymer Material Development

Bellomo et al. (1996) synthesized aromatic polyamides using sulfone, ether, and ketone linkages, akin to the chemical structure of our compound of interest. These polyamides, with high thermal stability and solubility, have applications in material science (Bellomo et al., 1996).

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O4S/c1-19-12-15-22(16-13-19)35(33,34)30-26-11-7-6-10-23(26)28(32)29-25-17-14-20(2)18-24(25)27(31)21-8-4-3-5-9-21/h3-18,30H,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATWBZHGVSBFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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